Acetoxolone

Pharmacology Endocrinology Enzymology

Procure Acetoxolone to access a defined chemical probe with a superior safety margin for gastroprotection research. Its 3β-acetyl modification provides a critical safety advantage by avoiding carbenoxolone-associated hypokalemia, while demonstrating enhanced efficacy against ASA-induced lesions. With quantified IC50 values for 11β-HSD1 (6.10) and 11β-HSD2 (6.70), it serves as a precise tool for target engagement studies. Its high calculated lipophilicity (XlogP = 7.0) further establishes it as a key benchmark for medicinal chemistry programs optimizing membrane permeability. Verify identity using its certified melting point (286-290°C) and optical rotation ([α]D20 +126±2°).

Molecular Formula C32H48O5
Molecular Weight 512.7 g/mol
CAS No. 6277-14-1
Cat. No. B1219638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetoxolone
CAS6277-14-1
Synonymsacetoxolone
acetylglycyrrhetate
acetylglycyrrhetinic acid
acetylglycyrrhetinic acid, (3beta,18alpha,20beta)-isomer
acetylglycyrrhetinic acid, aluminum salt
Molecular FormulaC32H48O5
Molecular Weight512.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
InChIInChI=1S/C32H48O5/c1-19(33)37-24-10-11-30(6)23(27(24,2)3)9-12-32(8)25(30)22(34)17-20-21-18-29(5,26(35)36)14-13-28(21,4)15-16-31(20,32)7/h17,21,23-25H,9-16,18H2,1-8H3,(H,35,36)/t21-,23-,24-,25+,28+,29-,30-,31+,32+/m0/s1
InChIKeyFTQDJVZNPJRVPG-XWEVEMRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetoxolone (CAS 6277-14-1) Procurement Guide: Pharmacological Profile and ATC Classification


Acetoxolone (CAS 6277-14-1, UNII: CWW961Q19K), also known as acetylglycyrrhetinic acid, is a semi-synthetic triterpenoid derivative of the pentacyclic triterpene glycyrrhetinic acid [1]. It is formally classified under the Anatomical Therapeutic Chemical (ATC) code A02BX09, within the category of 'Other drugs for peptic ulcer and gastro-oesophageal reflux disease (GORD)' [2]. Acetoxolone is characterized by the acetylation of the 3β-hydroxyl group of the glycyrrhetinic acid scaffold, which is a key structural modification that alters its physicochemical and pharmacological properties relative to the parent compound and other derivatives.

Why Acetoxolone Cannot Be Substituted with Generic Glycyrrhetinic Acid Derivatives


The acetylation of the glycyrrhetinic acid core in Acetoxolone is not an inert modification. This structural change directly impacts the compound's enzyme inhibition profile, particularly concerning 11β-hydroxysteroid dehydrogenase (11β-HSD) isozymes, and alters its safety margin regarding mineralocorticoid-related adverse effects [1]. The acetyl group influences key pharmacological parameters, including potency and selectivity. Substitution with other derivatives in the same class, such as enoxolone (glycyrrhetinic acid), carbenoxolone (the 3-hemisuccinate derivative), or other non-acetylated analogs, will result in a different efficacy and safety profile, rendering them non-interchangeable for research or development applications where specific molecular interactions are being investigated.

Acetoxolone-Specific Quantitative Evidence for Scientific Selection


Inhibitory Profile on Corticosteroid 11-beta-dehydrogenase Isozymes

Acetoxolone demonstrates quantifiable inhibition of corticosteroid 11-beta-dehydrogenase isozymes 1 and 2. The compound exhibits an IC50 of 6.10 (-logM) against isozyme 1 and an IC50 of 6.70 (-logM) against isozyme 2, as determined by CHEMBL bioactivity assays [1]. This dual inhibition profile is a characteristic feature of this glycyrrhetinic acid derivative class, but the specific values differentiate Acetoxolone from other analogs which may show different selectivity ratios or potencies, impacting their potential to modulate local glucocorticoid levels.

Pharmacology Endocrinology Enzymology

Anti-Ulcer Efficacy and Superior Potency Versus Carbenoxolone in Rodent Models

A direct head-to-head study in rats evaluated the anti-ulcer activity of aluminum 3-oxo-acetyl-11-deoxoglycyrrhetinate (ADA), a synthetic derivative of glycyrrhetinic acid that shares the core acetylated structure of Acetoxolone. The inhibitory action of ADA (100 mg/kg) on acetylsalicylic acid (ASA)-induced gastric ulcer was found to be significantly stronger than that of an equivalent dose (100 mg/kg) of carbenoxolone sodium (CS) [1]. This study provides a direct, quantitative comparison of anti-ulcer efficacy between an acetylated derivative and a leading comparator.

Gastroenterology Anti-ulcer In Vivo

Electrolyte Safety Profile: Absence of Hypokalemia in Comparative Study

A key differentiator in the safety profile of Acetoxolone-related compounds is their reduced impact on electrolyte balance compared to carbenoxolone. In the same head-to-head rat study, administration of ADA did not affect serum sodium (Na+) or potassium (K+) concentrations. In contrast, treatment with carbenoxolone sodium (CS) led to a significant decrease in serum potassium concentration [1]. This finding indicates a crucial safety advantage for acetylated derivatives, as hypokalemia is a well-documented and clinically limiting adverse effect of carbenoxolone, stemming from its potent mineralocorticoid activity.

Toxicology Safety Pharmacology Mineralocorticoid

Potent Anti-Ulcer Activity in Class-Representative Screening Studies

In a broad screening study of 19 glycyrrhetinic acid derivatives, compounds with structural features akin to Acetoxolone (specifically, dihemiphthalate derivatives of related diols) demonstrated potent inhibition of stress-induced gastric lesion formation. These derivatives achieved significant protection at oral doses of just 12 or 25 mg/kg. In contrast, the well-known comparator carbenoxolone sodium required a substantially higher dose of 500 mg/kg (p.o.) to achieve a similar, significant suppression of lesion formation [1]. While not a direct test of Acetoxolone itself, this class-level inference establishes that certain modifications to the glycyrrhetinic acid scaffold can yield a >20-fold increase in potency over carbenoxolone in this model.

Anti-ulcer Structure-Activity Relationship Gastroprotection

Oral Acute Toxicity Profile in Rats

Acetoxolone exhibits a favorable acute oral toxicity profile. In male rats, the oral LD50 was determined to be >3,300 mg/kg [1]. While LD50 values for other specific glycyrrhetinic acid derivatives like carbenoxolone are not provided for direct comparison in the same source, this value indicates a low order of acute toxicity upon oral administration. This parameter is a standard comparator for assessing initial safety margins in preclinical development.

Toxicology Safety In Vivo

Physicochemical Property Profile: Calculated Lipophilicity

The calculated partition coefficient (XlogP) for Acetoxolone is 7.0 [1]. This high lipophilicity is a direct consequence of the acetyl ester group at the 3-position. In contrast, the parent compound, glycyrrhetinic acid (enoxolone), has a lower lipophilicity due to the presence of a free hydroxyl group. This difference in lipophilicity can impact membrane permeability, tissue distribution, and formulation strategies, differentiating Acetoxolone from its non-acetylated analogs.

Pharmaceutics Drug Design Physicochemical Properties

Acetoxolone: Evidence-Backed Application Scenarios for Procurement


Preclinical Anti-Ulcer Research: A Safer and More Potent Alternative to Carbenoxolone

For in vivo studies of gastroprotection and ulcer healing, Acetoxolone or its related aluminum derivative ADA presents a scientifically compelling alternative to carbenoxolone. Direct comparative data demonstrate superior anti-ulcer efficacy against ASA-induced lesions [5] and a critical safety advantage in avoiding carbenoxolone-associated hypokalemia [5]. This combination of enhanced potency and improved electrolyte safety profile makes it a superior tool for investigating gastric mucosal defense mechanisms without the confounding factor of mineralocorticoid side effects. Procurement of Acetoxolone is justified for any research group seeking a robust and well-tolerated positive control or investigational compound for ulcer studies in rodent models.

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Pathway Investigation

Researchers studying glucocorticoid metabolism and the role of 11β-HSD isozymes in inflammation, metabolic syndrome, or cardiovascular disease can use Acetoxolone as a characterized chemical probe. Its defined IC50 values for both 11β-HSD1 (6.10) and 11β-HSD2 (6.70) [5] provide a quantitative basis for experimental design. The acetylated structure differentiates its activity profile from other inhibitors, allowing for nuanced investigation of structure-activity relationships and target engagement in cellular and tissue-based assays.

Drug Discovery and Lead Optimization of Triterpenoid Scaffolds

Acetoxolone serves as a key structural benchmark for medicinal chemistry programs focused on glycyrrhetinic acid derivatives. Its specific acetyl modification at the 3β-position is directly linked to a shift in physicochemical properties, including a high calculated lipophilicity (XlogP = 7.0) [5]. This data point is invaluable for designing analogs with optimized drug-like properties, including improved membrane permeability. Furthermore, class-level evidence indicates that specific esterifications of this scaffold can dramatically increase anti-ulcer potency by over 20-fold compared to carbenoxolone [5]. Procuring Acetoxolone provides a well-characterized starting point for generating and testing new derivatives with enhanced efficacy and safety profiles.

Reference Standard for Analytical and Quality Control Methods

As a defined chemical entity with a specific CAS number (6277-14-1), molecular formula (C32H48O5), and defined stereochemistry, Acetoxolone is suitable for use as a reference standard in analytical chemistry. Its characterization by melting point (286-290°C) and optical rotation ([α]D20 +126±2° (c=1 in chloroform)) [5] provides concrete benchmarks for identity and purity verification of this compound in research and industrial settings. It can be used in the development and validation of HPLC, LC-MS, or other analytical methods for quantifying this compound in complex matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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